4-(Bromomethyl)-N-butyl-3-nitrobenzamide
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Overview
Description
4-(Bromomethyl)-N-butyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group, a butyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of N-butylbenzamide to introduce the nitro group at the meta position. This is followed by bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination step .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-butyl-3-nitrobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Formation of azide derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives
Scientific Research Applications
4-(Bromomethyl)-N-butyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions
Uniqueness
4-(Bromomethyl)-N-butyl-3-nitrobenzamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromomethyl and a nitro group provides versatility in synthetic chemistry, while the butyl group enhances its lipophilicity, making it more suitable for biological applications .
Properties
CAS No. |
651026-72-1 |
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Molecular Formula |
C12H15BrN2O3 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-(bromomethyl)-N-butyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-3-6-14-12(16)9-4-5-10(8-13)11(7-9)15(17)18/h4-5,7H,2-3,6,8H2,1H3,(H,14,16) |
InChI Key |
HUPZGEWZFQVWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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